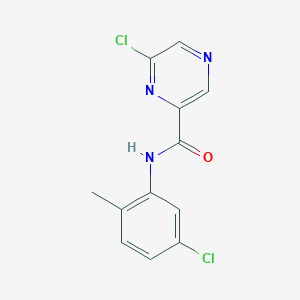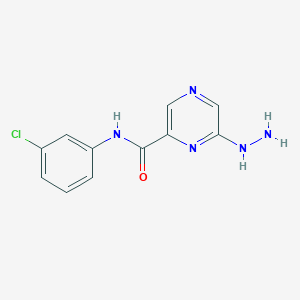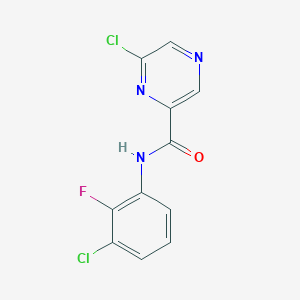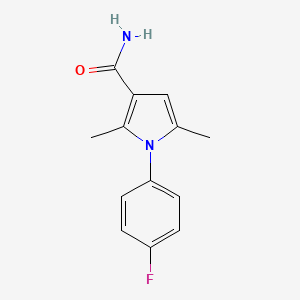![molecular formula C20H14ClF2N5O2 B10798410 N-(3-chloro-2-methylphenyl)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10798410.png)
N-(3-chloro-2-methylphenyl)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV675718 is a compound that has been explored as a potential antimalarial agent. It is part of the Open Source Malaria project, which aims to find new medicines for malaria using open-source principles . This compound has shown promise in early-stage research and is being studied for its efficacy and mechanism of action against malaria parasites.
Preparation Methods
The preparation of MMV675718 involves several synthetic routes and reaction conditions. One common method includes the synthesis of analogs to improve potency and druggability . The specific synthetic routes and reaction conditions for MMV675718 are detailed in various research publications and patents . Industrial production methods for this compound are still under development, as it is primarily in the research phase.
Chemical Reactions Analysis
MMV675718 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. Detailed analysis of these reactions can be found in research articles and chemical databases .
Scientific Research Applications
MMV675718 has several scientific research applications, particularly in the field of malaria research. It has been identified as a potential antimalarial agent and is being studied for its efficacy in inhibiting the malaria parasite . Additionally, it is used in whole-cell assays for high-throughput screening of active compounds .
Mechanism of Action
The mechanism of action of MMV675718 involves its interaction with specific molecular targets and pathways within the malaria parasite. Computational methods and high-throughput biological assays have been used to predict the direct drug targets and understand the modulated downstream pathways . The compound’s mechanism of action is visualized as a sub-network linking predicted or known targets to modulated transcription factors via inferred signaling proteins .
Comparison with Similar Compounds
MMV675718 can be compared with other similar compounds in the Open Source Malaria project, such as MMV670944, MMV670767, and MMV671677 . These compounds share similar structural features and are also being studied for their antimalarial properties. MMV675718 is unique in its specific molecular interactions and efficacy profile, making it a promising candidate for further research .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C20H14ClF2N5O2 |
|---|---|
Molecular Weight |
429.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide |
InChI |
InChI=1S/C20H14ClF2N5O2/c1-11-14(21)3-2-4-15(11)25-19(29)16-9-24-10-17-26-27-18(28(16)17)12-5-7-13(8-6-12)30-20(22)23/h2-10,20H,1H3,(H,25,29) |
InChI Key |
IVENWLQUYSRINV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1'-(1,3-Benzodioxol-5-ylmethyl)spiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]](/img/structure/B10798343.png)

![[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]-(4-fluoro-1,3-dihydroisoindol-2-yl)methanone](/img/structure/B10798355.png)
![1'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)spiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-piperidine]](/img/structure/B10798365.png)
![1'-Benzyl-6,7-dimethoxyspiro[3,4-dihydroisochromene-1,4'-piperidine]](/img/structure/B10798368.png)
![1'-Benzylspiro[6,7-dihydrothieno[3,2-c]pyran-4,4'-piperidine]](/img/structure/B10798384.png)
![1'-Benzylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]](/img/structure/B10798385.png)
![Ethyl 2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-1,3-oxazole-4-carboxylate](/img/structure/B10798397.png)
![1'-Benzyl-5-chlorospiro[3,4-dihydroisochromene-1,4'-piperidine]](/img/structure/B10798404.png)
![4-[8-(2-Phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile](/img/structure/B10798416.png)
![4-[8-[2-(3-Chlorophenyl)ethylamino]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile](/img/structure/B10798418.png)
